Methyl 1-(2-formyl-1H-pyrrol-1-yl)cyclopentane-1-carboxylate hydrochloride
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Overview
Description
Methyl 1-(2-formyl-1H-pyrrol-1-yl)cyclopentane-1-carboxylate hydrochloride is a synthetic organic compound that features a pyrrole ring, a cyclopentane ring, and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-formyl-1H-pyrrol-1-yl)cyclopentane-1-carboxylate hydrochloride typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.
Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the pyrrole is treated with a mixture of DMF and POCl3.
Cyclopentane Ring Formation: The cyclopentane ring can be formed through a Diels-Alder reaction involving a diene and a dienophile.
Esterification: The carboxylate group is introduced through esterification using methanol and an acid catalyst.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-formyl-1H-pyrrol-1-yl)cyclopentane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Methyl 1-(2-carboxyl-1H-pyrrol-1-yl)cyclopentane-1-carboxylate.
Reduction: Methyl 1-(2-hydroxymethyl-1H-pyrrol-1-yl)cyclopentane-1-carboxylate.
Substitution: Methyl 1-(2-bromo-1H-pyrrol-1-yl)cyclopentane-1-carboxylate.
Scientific Research Applications
Methyl 1-(2-formyl-1H-pyrrol-1-yl)cyclopentane-1-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 1-(2-formyl-1H-pyrrol-1-yl)cyclopentane-1-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, while the pyrrole ring can participate in π-π interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(2-hydroxy-1H-pyrrol-1-yl)cyclopentane-1-carboxylate: Similar structure but with a hydroxyl group instead of a formyl group.
Methyl 1-(2-bromo-1H-pyrrol-1-yl)cyclopentane-1-carboxylate: Similar structure but with a bromine atom instead of a formyl group.
Methyl 1-(2-carboxyl-1H-pyrrol-1-yl)cyclopentane-1-carboxylate: Similar structure but with a carboxyl group instead of a formyl group.
Uniqueness
Methyl 1-(2-formyl-1H-pyrrol-1-yl)cyclopentane-1-carboxylate hydrochloride is unique due to the presence of the formyl group, which imparts specific reactivity and potential biological activity. The combination of the pyrrole and cyclopentane rings also provides a unique scaffold for further functionalization and application in various fields.
Properties
Molecular Formula |
C12H16ClNO3 |
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Molecular Weight |
257.71 g/mol |
IUPAC Name |
methyl 1-(2-formylpyrrol-1-yl)cyclopentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H15NO3.ClH/c1-16-11(15)12(6-2-3-7-12)13-8-4-5-10(13)9-14;/h4-5,8-9H,2-3,6-7H2,1H3;1H |
InChI Key |
VUQQANGRZAEIPM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCC1)N2C=CC=C2C=O.Cl |
Origin of Product |
United States |
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